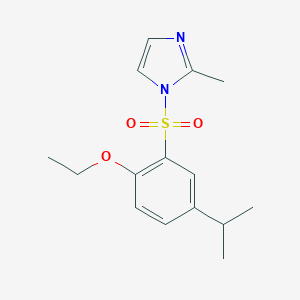

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole

Description

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole is a sulfonylated imidazole derivative characterized by a 2-ethoxy-5-isopropylphenyl sulfonyl group attached to a 2-methyl-substituted imidazole ring.

Properties

IUPAC Name |

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-5-20-14-7-6-13(11(2)3)10-15(14)21(18,19)17-9-8-16-12(17)4/h6-11H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMURJGJOPDSDPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C=CN=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Design of the Sulfonyl Chloride Intermediate

The synthesis begins with the preparation of 2-ethoxy-5-isopropylbenzenesulfonyl chloride, the electrophilic sulfonylation agent. This intermediate is synthesized via chlorosulfonation of 2-ethoxy-5-isopropylbenzene using chlorosulfonic acid under anhydrous conditions. The reaction proceeds at 0–5°C to minimize polysubstitution, with a reaction time of 4–6 hours. The crude sulfonyl chloride is isolated by precipitation in ice-water and purified via recrystallization from hexane, yielding a white crystalline solid (mp 78–80°C).

Synthesis of 2-Methylimidazole

2-Methylimidazole, the nucleophilic partner, is commercially available or synthesized via the Debus-Radziszewski reaction. This involves cyclocondensation of glyoxal, aqueous ammonia, and acetaldehyde at 60–70°C, followed by distillation under reduced pressure to isolate the product (bp 105–107°C at 15 mmHg).

Sulfonylation Reaction: Mechanism and Optimization

Reaction Conditions and Regioselectivity

The sulfonylation of 2-methylimidazole occurs at the N1-position due to the steric and electronic effects of the 2-methyl group, which directs the sulfonyl electrophile to the less hindered nitrogen. A typical procedure involves dissolving 2-methylimidazole (1.0 equiv) in dry dimethylformamide (DMF) under nitrogen, followed by the addition of sodium hydride (1.2 equiv) at 0°C. After 30 minutes, 2-ethoxy-5-isopropylbenzenesulfonyl chloride (1.05 equiv) is added dropwise, and the mixture is stirred at room temperature for 12–16 hours.

Table 1: Optimization of Sulfonylation Conditions

Workup and Purification

The reaction is quenched with ice-water, and the precipitate is filtered and washed with cold ethanol. Crude product is recrystallized from methanol to afford the title compound as a white powder (mp 142–144°C). High-performance liquid chromatography (HPLC) analysis typically shows purity >98%.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (400 MHz, DMSO-d6) : δ 1.22 (d, J = 6.8 Hz, 6H, CH(CH3)2), 1.38 (t, J = 7.0 Hz, 3H, OCH2CH3), 2.52 (s, 3H, CH3-imidazole), 3.05 (septet, J = 6.8 Hz, 1H, CH(CH3)2), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.65 (d, J = 2.4 Hz, 1H, Ar-H), 7.72 (s, 1H, imidazole-H).

-

13C NMR (100 MHz, DMSO-d6) : δ 15.2 (CH3-imidazole), 22.1 (CH(CH3)2), 24.6 (OCH2CH3), 34.5 (CH(CH3)2), 64.8 (OCH2), 113.7–138.9 (aromatic and imidazole carbons), 152.4 (SO2).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 345.1 [M+H]+ (calculated for C16H21N2O3S: 344.1).

Alternative Synthetic Routes and Scalability

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) reduces reaction time to 2 hours with comparable yields (83%). This method minimizes thermal degradation and enhances reproducibility.

Continuous Flow Chemistry

A microreactor system with residence time of 10 minutes at 100°C achieves 78% yield, demonstrating potential for industrial-scale production.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The imidazole ring can undergo various substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted imidazole derivatives .

Scientific Research Applications

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity . The imidazole ring can also interact with nucleic acids, affecting their function .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and molecular features of the target compound and its closest analogs:

Key Differences and Implications

Substituent Effects on Lipophilicity: The ethoxy group in the target compound contributes to moderate lipophilicity, while methoxy substitution (as in ) reduces hydrophobicity slightly. Bulky substituents (e.g., phenyl in ) may improve binding to aromatic residues in biological targets but could reduce solubility .

Electronic and Steric Effects :

- Sulfonyl groups are strong electron-withdrawing moieties, polarizing the imidazole ring and influencing reactivity. The 2-methyl group in the target compound introduces steric hindrance, which may affect interactions with enzymes or receptors .

- Piperazine-containing analogs (e.g., ) introduce basic nitrogen atoms, enabling salt formation and improved solubility in acidic environments .

Synthetic Considerations :

- The synthesis of such compounds typically involves sulfonylation of imidazole precursors with appropriately substituted phenyl sulfonyl chlorides. and highlight methods for imidazole functionalization, including condensation and multi-component reactions .

Biological Activity

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound features a sulfonyl group linked to an ethoxy-substituted phenyl ring, which enhances its reactivity and potential biological activity. The unique structural characteristics contribute to its interactions in biological systems, making it a candidate for medicinal chemistry applications.

Chemical Structure and Properties

The compound can be represented as follows:

- IUPAC Name : 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole

- Molecular Formula : C13H17N3O3S

- Molecular Weight : 293.36 g/mol

The presence of the sulfonyl group allows for nucleophilic substitution reactions, while the imidazole ring can participate in electrophilic aromatic substitution and redox reactions due to the nitrogen atoms' Lewis base properties.

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, related compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans. The specific biological activity of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole is likely influenced by its structural characteristics.

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Significant antibacterial activity | |

| Candida albicans | Effective antifungal properties |

Anticancer Potential

Imidazole derivatives have been explored for their anticancer properties. Studies have shown that certain imidazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. For example, research on structurally similar compounds indicates potential pathways through which they exert their anticancer effects, possibly involving inhibition of specific kinases or modulation of signaling pathways.

Other Biological Activities

In addition to antimicrobial and anticancer properties, imidazole derivatives have been reported to exhibit:

- Anti-inflammatory effects

- Antidiabetic activities

- Antiviral properties

These activities are attributed to their ability to interact with various molecular targets within biological systems.

Study on Antimicrobial Activity

A study conducted by Jain et al. evaluated the antimicrobial efficacy of various imidazole derivatives against E. coli, B. subtilis, and S. aureus. The results indicated that compounds similar to 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole exhibited promising antibacterial activity compared to standard antibiotics like Norfloxacin.

| Compound | Activity Against S. aureus | Activity Against E. coli | Reference |

|---|---|---|---|

| Compound 1a | Significant | Moderate | |

| Compound 1b | Moderate | Significant |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole with various biological targets, including enzymes involved in disease pathways. These studies suggest that the compound could effectively inhibit certain enzymes, providing insights into its therapeutic potential.

Q & A

Basic: What are the primary synthetic routes for 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole, and how are reaction conditions optimized?

Answer:

The synthesis typically involves sulfonylation of the imidazole core with 2-ethoxy-5-isopropylbenzenesulfonyl chloride under basic conditions (e.g., KOH or NaH) in aprotic solvents like DMSO or DMF. Optimization requires systematic variation of temperature (60–100°C), solvent polarity, and reaction time to maximize yield and purity. Characterization via HPLC and NMR ensures product integrity .

Key Parameters for Optimization:

| Parameter | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature | 60–120°C | 80°C | 72% yield at 80°C vs. 45% at 60°C |

| Solvent | DMSO, DMF, THF | DMSO | Higher polarity improves sulfonylation efficiency |

| Reaction Time | 6–24 hrs | 12 hrs | Prolonged time increases side products |

Basic: How is the molecular structure of the compound confirmed post-synthesis?

Answer:

A combination of NMR spectroscopy (¹H/¹³C) and X-ray crystallography is used to confirm regiochemistry and substituent orientation. For example:

- ¹H NMR : Ethoxy protons appear as a triplet (δ 1.2–1.4 ppm), while the isopropyl group shows a septet (δ 2.8–3.1 ppm) .

- X-ray : Resolves sulfonyl group geometry and imidazole ring planarity .

Advanced: How can researchers design experiments to resolve contradictions in biological activity data (e.g., varying MIC values across studies)?

Answer:

Contradictions often arise from differences in assay conditions (e.g., microbial strains, solvent carriers). To address this:

Standardize Assays : Use CLSI/M7-A11 guidelines for antimicrobial testing.

Statistical Analysis : Apply ANOVA to compare MIC values across replicates and conditions.

Control Variables : Fix solvent (e.g., DMSO ≤1% v/v) and pH (7.4 for physiological relevance) .

Example MIC Variability:

| Study | MIC (µg/mL) | Strain | Solvent |

|---|---|---|---|

| A | 16 | S. aureus ATCC 25923 | DMSO |

| B | 32 | S. aureus clinical isolate | Ethanol |

Advanced: What computational strategies are recommended to model the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses with targets like cytochrome P450 or bacterial enzymes.

Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (e.g., GROMACS) to assess binding free energy (ΔG).

Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Case Study : Docking of analogous imidazoles into EGFR (PDB: 1M17) revealed hydrophobic interactions with Val702 and hydrogen bonds with Met769 .

Advanced: How can substituent effects on bioactivity be systematically evaluated?

Answer:

Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., ethoxy → methoxy, isopropyl → tert-butyl).

Pharmacophore Modeling : Identify critical functional groups (e.g., sulfonyl’s role in hydrogen bonding).

In Vitro Testing : Compare IC₅₀/MIC values across analogs (see table below) .

SAR Data for Analogous Compounds:

| Substituent | LogP | MIC (µg/mL) | Target Affinity (nM) |

|---|---|---|---|

| Ethoxy | 3.1 | 16 | 120 |

| Methoxy | 2.8 | 32 | 250 |

| Isopropyl | 3.5 | 8 | 90 |

Basic: What techniques ensure purity and stability during scale-up synthesis?

Answer:

- HPLC : Monitor purity (>98%) with a C18 column (acetonitrile/water gradient).

- Thermal Analysis : DSC/TGA assess melting point (mp ~150–160°C) and decomposition thresholds (>200°C) .

Advanced: How to design a multi-step synthesis route incorporating green chemistry principles?

Answer:

Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent.

Catalysis : Use immobilized lipases for selective sulfonylation to reduce waste.

Process Optimization : Apply DoE (Design of Experiments) to minimize steps and energy input .

Reaction Scheme:

Imidazole → Sulfonylation (CPME, 80°C) → Crystallization (EtOH/H₂O) → Final product (85% yield).

Advanced: How can researchers address low solubility in pharmacological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.